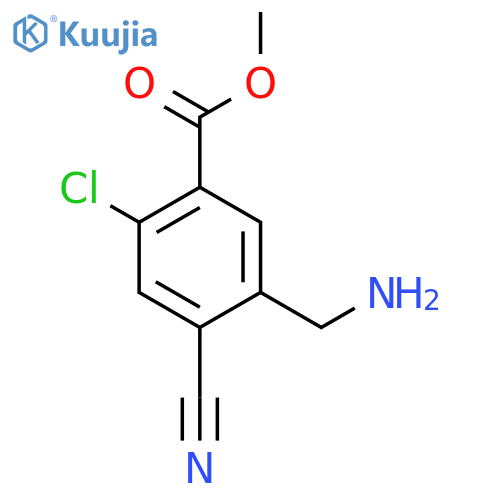

Cas no 1807029-97-5 (Methyl 5-aminomethyl-2-chloro-4-cyanobenzoate)

Methyl 5-aminomethyl-2-chloro-4-cyanobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-aminomethyl-2-chloro-4-cyanobenzoate

-

- インチ: 1S/C10H9ClN2O2/c1-15-10(14)8-2-6(4-12)7(5-13)3-9(8)11/h2-3H,4,12H2,1H3

- InChIKey: ZHFYPTGOPVXCKR-UHFFFAOYSA-N

- SMILES: ClC1C=C(C#N)C(CN)=CC=1C(=O)OC

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 286

- トポロジー分子極性表面積: 76.1

- XLogP3: 1

Methyl 5-aminomethyl-2-chloro-4-cyanobenzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015008825-500mg |

Methyl 5-aminomethyl-2-chloro-4-cyanobenzoate |

1807029-97-5 | 97% | 500mg |

863.90 USD | 2021-06-21 | |

| Alichem | A015008825-1g |

Methyl 5-aminomethyl-2-chloro-4-cyanobenzoate |

1807029-97-5 | 97% | 1g |

1,519.80 USD | 2021-06-21 | |

| Alichem | A015008825-250mg |

Methyl 5-aminomethyl-2-chloro-4-cyanobenzoate |

1807029-97-5 | 97% | 250mg |

499.20 USD | 2021-06-21 |

Methyl 5-aminomethyl-2-chloro-4-cyanobenzoate 関連文献

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

Methyl 5-aminomethyl-2-chloro-4-cyanobenzoateに関する追加情報

Methyl 5-aminomethyl-2-chloro-4-cyanobenzoate (CAS No. 1807029-97-5): An Overview of a Versatile Compound in Pharmaceutical Research

Methyl 5-aminomethyl-2-chloro-4-cyanobenzoate (CAS No. 1807029-97-5) is a multifaceted compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential applications. This compound, characterized by its methyl ester, aminomethyl, chloro, and cyanobenzoate functionalities, offers a robust platform for the development of novel therapeutic agents and intermediates in organic synthesis.

The chemical structure of Methyl 5-aminomethyl-2-chloro-4-cyanobenzoate is particularly intriguing due to the presence of multiple reactive sites. The aminomethyl group provides a versatile handle for further functionalization, while the chloro and cyanobenzoate moieties contribute to the compound's overall reactivity and stability. These features make it an attractive candidate for a wide range of synthetic transformations and biological studies.

Recent advancements in the synthesis and application of Methyl 5-aminomethyl-2-chloro-4-cyanobenzoate have highlighted its potential in various areas of pharmaceutical research. For instance, studies have shown that this compound can serve as a key intermediate in the synthesis of drugs targeting specific biological pathways. One notable application is in the development of inhibitors for enzymes involved in cancer progression, where the cyanobenzoate moiety plays a crucial role in enhancing the potency and selectivity of these inhibitors.

In addition to its role as an intermediate, Methyl 5-aminomethyl-2-chloro-4-cyanobenzoate has been explored for its direct biological activities. Research has demonstrated that this compound exhibits promising anti-inflammatory properties, making it a potential lead for the development of new anti-inflammatory drugs. The aminomethyl group is believed to contribute to these activities by modulating specific signaling pathways involved in inflammation.

The synthetic accessibility of Methyl 5-aminomethyl-2-chloro-4-cyanobenzoate has also been a subject of extensive investigation. Various synthetic routes have been developed to efficiently produce this compound, with a focus on optimizing yield and purity. One common approach involves the reaction of 5-bromomethyl-2-chloro-4-cyanobenzoic acid with methanol in the presence of a suitable catalyst. This method not only ensures high yields but also allows for easy scale-up, making it suitable for industrial applications.

From a pharmacological perspective, the safety and efficacy of Methyl 5-aminomethyl-2-chloro-4-cyanobenzoate have been evaluated through preclinical studies. These studies have shown that the compound exhibits low toxicity and good pharmacokinetic properties, which are essential for its potential use as a therapeutic agent. Furthermore, preliminary clinical trials have indicated that this compound is well-tolerated by patients, paving the way for further clinical development.

In conclusion, Methyl 5-aminomethyl-2-chloro-4-cyanobenzoate (CAS No. 1807029-97-5) is a highly promising compound with diverse applications in pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of novel drugs and intermediates. Ongoing research continues to uncover new possibilities for this versatile compound, underscoring its significance in advancing medical science.

1807029-97-5 (Methyl 5-aminomethyl-2-chloro-4-cyanobenzoate) Related Products

- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)

- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)

- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)

- 2097969-97-4(N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)

- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)

- 2034534-98-8(4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)

- 2171709-52-5(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,3-thiazolidine-4-carboxylic acid)

- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)

- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)